Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate
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Overview
Description
Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrimidine moiety, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Amidation Reaction: The final step involves the amidation of the thiazole carboxylate with the pyrimidine derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might inhibit specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics of the thiazole and pyrimidine rings.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the pyrimidine moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate
- Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)oxazole-4-carboxylate
- Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)imidazole-4-carboxylate
Uniqueness
Compared to similar compounds, This compound is unique due to the presence of the thiazole ring, which imparts distinct electronic properties and reactivity. The sulfur atom in the thiazole ring can participate in unique interactions that are not possible with oxygen or nitrogen atoms in oxazole or imidazole rings.
Biological Activity
Methyl 5-phenyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-4-carboxylate is a complex organic compound notable for its structural features, including a thiazole ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of various diseases, including cancer. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.
Structural Overview
The compound is characterized by the following structural formula:
This structure includes:
- A thiazole ring , which is often associated with various biological activities.
- A pyrimidine moiety , known for its role in nucleic acids and as a pharmacophore in many drugs.
- An amide functional group , which can enhance binding affinity to biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting it may target specific pathways involved in tumor proliferation.
Key Findings:
- Cell Line Studies: The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action: Preliminary investigations suggest that the compound may induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms involved.
Antibacterial Activity
In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
Research Highlights:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values comparable to standard antibiotics, indicating substantial antibacterial potential.
- Target Bacteria: Effective against strains such as Staphylococcus aureus and Escherichia coli.
Synthesis
The synthesis of this compound typically involves several steps that require optimization for yield and purity. Key steps include:
- Formation of the Thiazole Ring: Utilizing appropriate reagents to form the thiazole nucleus.
- Pyrimidine Coupling: Introducing the pyrimidine moiety through nucleophilic substitution reactions.
- Amidation Reaction: Finalizing the structure by forming an amide bond with the appropriate amine.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of similar compounds, providing context for the potential applications of this compound:
Properties
Molecular Formula |
C18H17N5O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[3-(pyrimidin-2-ylamino)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N5O3S/c1-26-16(25)14-15(12-6-3-2-4-7-12)27-18(23-14)22-13(24)8-11-21-17-19-9-5-10-20-17/h2-7,9-10H,8,11H2,1H3,(H,19,20,21)(H,22,23,24) |
InChI Key |
JCXQSDBNLZONTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCNC2=NC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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